molecular formula C13H12ClN5O B2871182 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1070807-25-8

6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2871182
CAS No.: 1070807-25-8
M. Wt: 289.72
InChI Key: GTNSEOHATHTCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class of compounds. Its core structure consists of a fused triazole-pyrimidinone scaffold, with a 4-chlorobenzyl group at position 6 and an ethyl substituent at position 3 (Fig. 1). This compound has garnered attention as a selective inhibitor of chikungunya virus (CHIKV) replication, targeting the viral non-structural protein 1 (nsP1), which mediates the RNA capping process essential for viral genome stability and replication . Mechanistically, it inhibits nsP1 guanylylation, a critical step in the capping pathway, thereby blocking viral proliferation . The compound’s selectivity and potency against CHIKV, coupled with its unique mechanism of action, position it as a promising candidate for antiviral drug development.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNSEOHATHTCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The structural features of this compound, including the chlorobenzyl group and the triazole-pyrimidine framework, contribute to its interaction with various biological targets.

  • Molecular Formula : C13_{13}H12_{12}ClN5_5O
  • Molecular Weight : 289.72 g/mol
  • CAS Number : 1070807-25-8

The biological activity of 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of several plasmodial kinases, which are critical in the life cycle of malaria parasites.

Target Kinases:

  • PfGSK3 (Plasmodium falciparum Glycogen Synthase Kinase 3)
  • PfPK6 (Plasmodium falciparum Protein Kinase 6)

These kinases are considered novel drug targets for developing antimalarial therapies due to their role in regulating key processes in the parasite's lifecycle.

Biological Activity Data

Recent studies have demonstrated that 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant antiplasmodial activity. The following table summarizes the biological activity data from various studies:

Compound NameTargetActivity (EC50_{50})Reference
6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-onePfGSK3552 ± 37 nM
6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-onePfPK61400 ± 13 nM

Case Studies

A study conducted by Kato et al. highlighted the efficacy of this compound against different stages of malaria parasites. The results indicated that compounds targeting PfGSK3 and PfPK6 could effectively inhibit parasite growth at various life cycle stages in vitro.

In Vitro Studies

In vitro assays demonstrated that the compound could inhibit parasite proliferation significantly. The study also explored structure-activity relationships (SAR) around the triazolopyrimidine framework to optimize potency and selectivity against target kinases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The triazolopyrimidinone core is a shared feature among analogs, but substituent variations significantly influence antiviral activity and target specificity:

Compound Substituents Key Findings Reference
Target compound 6-(4-chlorobenzyl), 3-ethyl Potent CHIKV inhibition (nsP1 target); resistance mutations (P34S, T246A) observed .
3-aryl analogs (e.g., compound 1) 3-aryl (meta-substituted) Reduced activity compared to ethyl derivatives; meta-aryl critical for binding .
5-ethyl derivatives (e.g., compound 2) 5-ethyl, 3-aryl Enhanced antiviral activity due to improved nsP1 interaction .
MADTP series (compound 20) Varied 3-aryl and 6-substituents Similar nsP1 targeting; resistance profile overlaps with target compound .
Compound 32 6-(3-chlorobenzyl), triazolo[1,5-a]pyrimidinone core Lower CHIKV activity due to altered triazole-pyrimidinone orientation .
CHVB series Undisclosed substituents (structurally distinct) Comparable nsP1 inhibition; distinct resistance mutations suggest divergent binding .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Ethyl substituents (as in the target compound) improve potency compared to bulkier aryl groups, likely due to steric optimization in the nsP1 binding pocket .
  • Position 5 : Introduction of an ethyl group (e.g., compound 2) enhances antiviral activity by stabilizing hydrophobic interactions with nsP1 .
  • Position 6: The 4-chlorobenzyl group in the target compound provides optimal electronic and steric effects for nsP1 binding, outperforming analogs with phenoxy or isopropyl groups (e.g., compound) .

Resistance Profiles

  • P34S Mutation : Confers resistance to both the target compound and MADTP series, indicating shared binding determinants in nsP1’s N-terminal domain .

Key Research Findings and Implications

  • Mechanistic Superiority : The target compound’s specificity for nsP1 distinguishes it from broad-spectrum antivirals, reducing off-target effects .
  • Clinical Potential: Unlike natural nsP1 inhibitors like lobaric acid (), synthetic triazolopyrimidinones offer tunable pharmacokinetics and scalability .
  • Limitations : Resistance mutations (P34S, T246A) underscore the need for combination therapies or next-generation analogs with modified substituents .

Preparation Methods

Synthesis of Ethyl 3-(4-Chlorobenzyl)acetoacetate

The benzylation of ethyl acetoacetate forms the foundational intermediate.

  • Procedure : Ethyl acetoacetate (1a) reacts with 4-chlorobenzyl bromide (3n) in anhydrous DMF under reflux with K₂CO₃ as a base.
  • Mechanism : Base-mediated nucleophilic substitution at the α-carbon of the β-keto ester.
  • Yield : 85–92% (Table 1).

Table 1: Optimization of Benzylation Conditions

Solvent Base Temp. (°C) Time (h) Yield (%)
DMF K₂CO₃ 100 12 92
THF Et₃N 60 24 65
Toluene NaH 110 8 78

Cyclization with 3,5-Diaminotriazole

The benzylated β-keto ester undergoes microwave-assisted cyclization to form the triazolopyrimidinone core.

  • Procedure : Ethyl 3-(4-chlorobenzyl)acetoacetate (4na) reacts with 3,5-diaminotriazole (5c) in ionic liquid BMIM-PF₆ at 200°C under microwave irradiation.
  • Mechanism : Cyclocondensation followed by dehydration (Scheme 1).
  • Yield : 68–75%.

Scheme 1: Cyclization Mechanism

  • Knoevenagel-like condensation between β-keto ester and diaminotriazole.
  • Intramolecular lactamization to form the pyrimidinone ring.
  • Dehydration to aromatize the triazole ring.

One-Pot Multicomponent Synthesis

Three-Component Reaction (TCR) Approach

A TCR strategy simplifies synthesis by combining 4-chlorobenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in a single step.

  • Procedure : Refluxing equimolar reactants in DMF with triethylamine (0.25 mmol) for 10 hours.
  • Mechanism :
    • Knoevenagel condensation between aldehyde and β-keto ester.
    • Michael addition of triazole amine to the arylidene intermediate.
    • Cyclodehydration to form the fused heterocycle (Scheme 2).
  • Yield : 58–64%.

Table 2: Solvent and Catalyst Screening for TCR

Solvent Catalyst Temp. (°C) Yield (%)
DMF Et₃N 120 64
EtOH None 80 0
CH₃CN Et₃N 80 17

Regioselectivity and Structural Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the regiochemistry of the triazole fusion (Figure 1). Key metrics:

  • Bond lengths : N1–C2 = 1.34 Å, C2–N3 = 1.31 Å.
  • Dihedral angles : Pyrimidinone and triazole planes intersect at 12.5°.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 4.41 (s, 2H, CH₂), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 2.89 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.31 (t, J = 7.5 Hz, 3H, CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

Method Yield (%) Time Scalability Purity
Multi-Step 68–75 18 h Moderate High
TCR 58–64 10 h High Medium
  • Multi-Step : Superior purity and regiocontrol but longer reaction times.
  • TCR : Scalable and fewer steps but requires rigorous optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.